molecular formula C24H33N5O3 B2929110 N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N'-(3-methoxyphenyl)ethanediamide CAS No. 923065-29-6

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N'-(3-methoxyphenyl)ethanediamide

Cat. No.: B2929110
CAS No.: 923065-29-6
M. Wt: 439.56
InChI Key: LNQVFPBVGQOKJR-UHFFFAOYSA-N
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Description

This compound is an ethanediamide derivative featuring a dimethylamino-substituted phenyl group, a 4-methylpiperazine moiety, and a 3-methoxyphenyl group. The dimethylamino group enhances lipophilicity and membrane permeability, while the 4-methylpiperazine moiety may confer selectivity for kinase targets, as seen in EGFR inhibitors like AZD9291 . The ethanediamide linker (oxalamide) facilitates hydrogen bonding with enzymatic active sites, a feature common in kinase-targeted therapies .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O3/c1-27(2)20-10-8-18(9-11-20)22(29-14-12-28(3)13-15-29)17-25-23(30)24(31)26-19-6-5-7-21(16-19)32-4/h5-11,16,22H,12-15,17H2,1-4H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQVFPBVGQOKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)OC)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N’-(3-methoxyphenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the reaction of 4-(dimethylamino)benzaldehyde with 4-methylpiperazine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with 3-methoxybenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N’-(3-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N’-(3-methoxyphenyl)ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N’-(3-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Kinase Selectivity : Piperazine-containing ethanediamides (target compound, ) show promise in addressing kinase mutations, but morpholine derivatives () may lack this specificity .
  • Structural Optimization : Substituting the ethanediamide linker with bulkier groups (e.g., thiazolo-triazole in ) could enhance binding but reduce solubility .
  • Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to ’s azetidinone derivatives, requiring strict reaction conditions to preserve stereochemistry .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N'-(3-methoxyphenyl)ethanediamide is a complex organic compound notable for its diverse potential applications in medicinal chemistry and pharmacology. This compound features a unique molecular structure that integrates a dimethylamino group, a piperazine ring, and a methoxybenzamide moiety, making it an interesting subject for research into its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C22H30N4O3C_{22}H_{30}N_{4}O_{3}. It is characterized by:

  • Dimethylamino Group : Enhances solubility and may influence receptor binding.
  • Piperazine Ring : Commonly found in many pharmaceuticals, often associated with central nervous system activity.
  • Methoxybenzamide Moiety : Potentially contributes to the compound's pharmacological properties.

Biological Activity

Research indicates that compounds with similar structures may exhibit significant biological activities, including:

  • Antimicrobial Effects : The compound may inhibit specific enzymes involved in metabolic pathways or bacterial cell wall synthesis, leading to antimicrobial effects.
  • Neuropharmacological Effects : Its interactions with neurotransmitter systems suggest potential applications in treating psychiatric disorders. Compounds with similar structures have been shown to act on monoamine transporters, which are critical targets for antidepressants and psychostimulants .

The mechanism of action for this compound involves its interaction with specific molecular targets, such as:

  • Enzymes and Receptors : The compound can bind to various enzymes or receptors, modulating their activity and potentially altering signal transduction pathways.
  • Transporter Inhibition : Similar compounds have been shown to inhibit serotonin transporters (SERT), which could lead to increased levels of serotonin in the synaptic cleft, providing therapeutic benefits in mood disorders .

Case Studies

  • Antimicrobial Activity : A study demonstrated that compounds structurally related to this compound exhibited significant antimicrobial properties against various bacterial strains. The mechanism involved inhibition of bacterial cell wall synthesis.
  • Neurotransmitter Interaction : Another study highlighted the ability of structurally similar compounds to inhibit serotonin reuptake, suggesting potential antidepressant effects. This was evidenced by increased serotonin levels in vitro when tested against human SERT-expressing cell lines .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
NeuropharmacologicalIncreased serotonin levels
Enzyme InhibitionModulation of metabolic pathways

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